2-Methyl aminochroman
Description
Significance of the Chroman and Aminochroman Core in Heterocyclic Chemistry
The chroman framework, a benzopyran system, is a privileged scaffold in heterocyclic chemistry. researchgate.netnou.edu.ng This structural motif is a core component of numerous natural products, including flavonoids and tocopherols (B72186) (Vitamin E), and is present in many biologically active synthetic compounds. researchgate.net The inherent structural features of the chroman ring, combining an aromatic portion with a heterocyclic ring, provide a versatile platform for chemical modification and the exploration of structure-activity relationships.
Aminochroman derivatives, which incorporate an amino group onto the chroman core, are of particular interest. researchgate.net These compounds are key structural motifs in a wide range of pharmaceutically important molecules. researchgate.net The introduction of the amino group adds a basic center and a point for further functionalization, significantly expanding the chemical space and potential biological applications of the chroman scaffold. For example, the 3-aminochroman scaffold is a known component in compounds designed with dual affinity for the serotonin (B10506) transporter and the 5-HT1A receptor. researchgate.net The versatility and prevalence of these cores in bioactive compounds underscore their importance as targets for synthetic chemists and their continued exploration in academic and industrial research. researchgate.net
Historical Context and Evolution of Aminochroman Derivative Synthesis Research
The synthesis of aminochroman derivatives has evolved considerably over time, with researchers developing increasingly sophisticated and efficient methods. Early approaches often involved multi-step sequences to construct the heterocyclic ring and introduce the amino functionality.
A significant advancement in the field has been the development of stereospecific and enantioselective synthetic routes, which are crucial for preparing chiral aminochromans for biological evaluation. One notable method involves radical cyclization to form the benzopyran ring. acs.org For instance, enantiomerically pure 3-aminochroman derivatives have been successfully synthesized starting from D- or L-serine, where a key step is the formation of the benzopyran ring via radical cyclization. acs.org
More recently, chemoenzymatic and catalytic approaches have gained prominence due to their high efficiency and selectivity. Biocatalysis, employing enzymes like imine reductases (IREDs), has emerged as a powerful tool for the enantioselective synthesis of aminochromans. researchgate.net This method allows for the reductive coupling of chromanones with various amines to produce chiral aminochroman derivatives in high yields and with excellent enantiomeric excess. researchgate.net Another modern approach involves the asymmetric hydrogenation of enamides catalyzed by transition metal complexes, such as ruthenium-SYNPHOS, to afford enantiopure 3-aminochroman derivatives. acs.org The evolution of these synthetic strategies reflects a continuous drive towards more sustainable, atom-economical, and stereocontrolled methods for accessing this important class of compounds.
Overview of Current Academic Research Trajectories for 2-Methyl Aminochroman and Analogues
Current academic research on this compound and its analogues is primarily focused on two interconnected areas: the development of novel and efficient synthetic methodologies and the investigation of their potential as biologically active agents.
In the realm of synthesis, there is a continued push to discover new catalysts and reaction pathways that provide access to a wider diversity of aminochroman derivatives with high stereocontrol. This includes the use of organocatalysis, as demonstrated by the three-component Mannich-type reactions to afford β-aminoketones which can be precursors to aminochromans. researchgate.net The development of one-pot sequential reactions and multicatalysis cascade (MCC) reactions represents a frontier in synthesizing highly substituted chromenes and related structures in a sustainable manner. uohyd.ac.in
From a biological perspective, this compound itself, also known by the code U-83836E, has been investigated as a lipid peroxidation inhibitor. nih.gov Research has shown its ability to prevent hydrogen peroxide-induced F2-isoprostane production in renal tubular epithelial cells, highlighting its antioxidant potential. nih.gov The broader class of aminochromans continues to be explored for various applications. For example, research into 3-aminochroman derivatives has focused on their potential as dual-acting agents targeting the serotonin transporter and 5-HT1A receptor for the development of new antidepressants. researchgate.netacs.org These research trajectories underscore the continued relevance of the aminochroman scaffold in both synthetic organic chemistry and medicinal chemistry.
Data Tables
Table 1: Selected Synthetic Methodologies for Aminochroman Derivatives
| Method | Description | Key Features | Starting Materials (Example) |
| Radical Cyclization acs.org | Formation of the benzopyran ring through a radical-mediated cyclization step. | Allows for the synthesis of enantiomerically pure derivatives. | D- or L-serine |
| Biocatalytic Reductive Amination researchgate.net | Enantioselective coupling of chromanones with amines using imine reductase (IRED) enzymes. | High yields, enantiocomplementary selectivity, environmentally friendly. | 3-Chromanones, various primary amines |
| Asymmetric Hydrogenation acs.org | Ruthenium-catalyzed asymmetric hydrogenation of a corresponding enamide intermediate. | Efficient for producing enantiopure 3-aminochroman derivatives. | N/A |
| Three-Component Mannich Reaction researchgate.net | Camphor-10-sulfonic acid catalyzed reaction of ketones, aldehydes, and amines. | One-pot synthesis of β-aminoketone precursors under solvent-free conditions. | Aromatic ketones, aromatic aldehydes, aromatic amines |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGXSMZHYBXPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928239 | |
| Record name | 2-({4-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133681-84-2 | |
| Record name | U 78517F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133681842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({4-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl Aminochroman and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of enantiomerically pure 2-Methylaminochroman often rely on established chemical principles that have been refined over time. These approaches, while sometimes less efficient than modern techniques, form the foundational understanding of stereoselective synthesis in this compound class.
Diastereomeric Resolution Techniques in Aminochroman Synthesis
The separation of enantiomers from a racemic mixture, a process known as resolution, is a cornerstone of classical stereoselective synthesis. libretexts.org Since enantiomers possess identical physical properties, their direct separation is challenging. libretexts.org Diastereomeric resolution circumvents this issue by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orglongdom.org This reaction produces a mixture of diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting points, allowing for their separation by conventional techniques like crystallization. libretexts.orgardena.comkesselssa.com
In the context of aminochroman synthesis, a racemic mixture of a chiral amine can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. rsc.org These salts can then be separated based on their differential solubility. rsc.org Following separation, the individual diastereomers are treated with a base to liberate the enantiomerically pure amine. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. kesselssa.com However, this can be overcome if the unwanted enantiomer can be racemized and recycled. kesselssa.com
Commonly used chiral resolving agents for amines include naturally occurring and readily available compounds like brucine, strychnine, and quinine. libretexts.org Synthetic chiral amines such as 2-amino-1-butanol and 1-phenylethanamine are also employed, though they themselves must first be resolved. libretexts.org
Strategies Involving Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the construction of the chroman ring system. This approach involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. A variety of reagents and conditions can be employed to induce cyclization, leading to the desired heterocyclic product. nih.govnih.gov
One common method involves the reaction of a C-terminal aldehyde with an N-terminal amine within the same molecule to form a cyclic imine intermediate. nih.gov This intermediate can then undergo further reactions to yield a stable cyclic product. nih.gov Another approach utilizes the reaction between a C-terminal glycolaldehyde (B1209225) ester and an N-terminal serine, threonine, or cysteine to form an oxazolidine (B1195125) or thiazolidine (B150603) intermediate, which then rearranges to form the cyclic peptide bond. nih.govnih.gov
In the synthesis of substituted benzothiazoles, a related heterocyclic system, intramolecular cyclization of thioformanilides using hypervalent iodine reagents has proven to be an efficient method. organic-chemistry.org This reaction proceeds at ambient temperature and offers advantages such as short reaction times and simple workup procedures. organic-chemistry.org Similarly, base-catalyzed intramolecular nitrile-anionic cyclization of activated β-oxonitriles can lead to the formation of pentacyclic cyano-enones. mdpi.com Acid-catalyzed conditions can also promote intramolecular cyclization, as seen in the Paal-Knorr reaction of 1,4-diketones to form furans, or the heterocyclization of a 2-cyano-3,10-diketone to a 2-cyanopyran-3-one. mdpi.com
Modern and Advanced Synthetic Strategies
The advent of transition metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for the construction of complex molecules. These modern strategies often offer significant advantages over classical approaches in terms of yield, enantioselectivity, and substrate scope.
Transition Metal-Catalyzed Syntheses
Ruthenium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates, such as imines and enamines, to their corresponding chiral amines. ajchem-b.comresearchgate.net This method is particularly valuable for the synthesis of enantiomerically pure aminochromans. The catalyst system typically consists of a ruthenium precursor and a chiral ligand, with chiral diamine ligands and diphosphine ligands like BINAP being particularly effective. ajchem-b.comliv.ac.uk
These reactions are known for their high stereoselectivity and efficiency, often achieving high enantiomeric excesses (ee). ajchem-b.com The catalytic process is believed to involve the formation of chiral amido and amine hydrido metal complexes that facilitate the transfer of hydrogen. ajchem-b.com For instance, ruthenium complexes with N-sulfonylated 1,2-diamine ligands have demonstrated high effectiveness in the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com The reaction conditions, such as temperature and hydrogen pressure, can be optimized to maximize yield and enantioselectivity. researchgate.net A notable example is the use of a Ru(II) catalyst with a chiral diamine ligand for the highly stereoselective reduction of aromatic ketones. ajchem-b.com Furthermore, a highly efficient N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers has been achieved using a commercially available ligand, demonstrating the potential for large-scale synthesis. rsc.org Recent developments have also shown the utility of ruthenium-catalyzed asymmetric transfer hydrogenation for synthesizing chiral 1,2-amino alcohols from unprotected α-ketoamines with excellent enantioselectivities and high yields. nih.gov
| Catalyst System | Substrate Type | Key Features |
| Ru(II) with chiral diamine ligand | Aromatic ketones | High stereoselectivity |
| Ruthenium with N-sulfonylated 1,2-diamine ligands | Ketones and imines | High effectiveness in transfer hydrogenation |
| (R/S)-RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | High efficiency, scalable |
| Ruthenium with fluoroalkylated BINAP ligands | Dimethyl itaconate | Studied in supercritical CO2 |
Copper catalysis has emerged as a versatile and powerful tool in organic synthesis due to the diverse reactivity of copper in different oxidation states. beilstein-journals.org Copper(II) bromide (CuBr₂) is a notable procatalyst that can be used for the in situ preparation of active copper nanoparticles for various transformations. rsc.org While direct examples of CuBr₂ catalysis for the synthesis of 2-methylaminochroman are not explicitly detailed in the provided context, the principles of copper catalysis are applicable.
Copper(II) bromide has been successfully employed in the synthesis of new complexes with BIAN ligands. mdpi.com These complexes, [CuBr₂(R-bian)], are formed by reacting copper(II) bromide with the appropriate ligand in acetonitrile. mdpi.com The resulting complexes have been characterized and their catalytic activity in oxidation reactions has been investigated. mdpi.com
Furthermore, copper(II) bromide has been utilized as a promoter in the glycosidation of alkyl and aryl thioglycosides. nih.gov While CuBr₂ alone can activate reactive glycosyl donors, its efficiency is enhanced in the presence of triflic acid for less reactive substrates. nih.gov This highlights the ability of CuBr₂ to act as a Lewis acid catalyst. The versatility of copper catalysis is also demonstrated in its use for C-H bond halogenation and intramolecular N-arylations. beilstein-journals.org These examples showcase the potential of copper(II) bromide and other copper catalysts to be adapted for the synthesis of aminochroman derivatives through various reaction pathways.
| Catalyst | Reaction Type | Substrate | Key Features |
| Copper(II) bromide | Nanoparticle formation | Nitroarenes | In situ preparation of active Cu nanoparticles |
| Copper(II) bromide | Complex formation | BIAN ligands | Synthesis of [CuBr₂(R-bian)] complexes |
| Copper(II) bromide | Glycosidation | Thioglycosides | Activation of glycosyl donors |
| Copper(I) and Copper(II) | Cross-coupling | Various | Ullman and Goldberg reactions |
| Copper(II) | C-H Halogenation | 2-Arylpyridines | ortho-Chlorination and halogenation |
Ruthenium-Catalyzed Asymmetric Hydrogenation
Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering mild reaction conditions and high enantioselectivity. acsgcipr.org Enzymes, with their inherent specificity, can often react at a single site on a molecule without the need for protecting groups, aligning with the principles of green chemistry. acs.org
Enzymatic reductive amination is a highly effective method for producing chiral amines from prochiral ketones or aldehydes. d-nb.infodovepress.com This two-step strategy involves the formation of an imine intermediate followed by its reduction to the corresponding amine. d-nb.info Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze this transformation, utilizing ammonia (B1221849) as the amino donor and a cofactor like NAD(P)H for the reduction. acsgcipr.orgdovepress.com
Protein engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural preference for α-keto acids. dovepress.com By modifying the active site, researchers have engineered AmDHs that can accommodate bulkier ketones, leading to the synthesis of a wide range of chiral amines with excellent stereoselectivity. dovepress.com For instance, engineered variants of phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have demonstrated activity towards various ketones. dovepress.com The stereoselectivity of these enzymatic reactions is a key advantage, often yielding products with high enantiomeric excess (e.e.). dovepress.comnih.gov
Another important class of enzymes for reductive amination are opine dehydrogenases, which catalyze the reductive amination of ketoacids with amino acids to produce enantiopure secondary amines. nih.gov Although their application in the synthesis of complex molecules is still being explored, they hold significant potential for generating chiral amine building blocks. nih.gov
The efficiency of enzymatic reductive amination can be enhanced by implementing a cofactor regeneration system. dovepress.com This is often achieved by coupling the primary reaction with a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, which recycles the consumed NAD(P)H. dovepress.com
Table 1: Examples of Engineered Amine Dehydrogenases and their Applications
| Enzyme Origin | Engineered Variant | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Bacillus badius PheDH | K77M/N276V | Aromatic ketones | (S)-amine | - | dovepress.com |
| Rhodococcus sp. M4 PhDH | K66Q/S149G/N262C | 4-phenyl-2-butanone | (R)-amine | 98% | dovepress.com |
| Bacillus halodurans PheAmDH | E113D/N276L | Benzylic and aliphatic ketones | - | - | dovepress.com |
| Caldalkalibacilus thermarum PhDH | - | - | - | - | dovepress.com |
Imine reductases (IREDs) are a class of nicotinamide-dependent enzymes that asymmetrically reduce imines to their corresponding amines. nih.govturner-biocatalysis.com These enzymes have become increasingly important for the synthesis of chiral amines and heterocyclic compounds, which are valuable intermediates in the pharmaceutical industry. nih.gov A subclass of IREDs, known as reductive aminases (RedAms), are particularly effective in catalyzing the reductive amination of ketones with a broad range of amine nucleophiles. turner-biocatalysis.comchemrxiv.org
The biocatalytic reductive amination using IREDs typically involves the in situ formation of an imine from a ketone or aldehyde and an amine, which is then stereoselectively reduced by the enzyme. acsgcipr.orgresearchgate.net This process offers a direct and efficient route to chiral amines. chemrxiv.org Researchers have identified and characterized IREDs with complementary stereoselectivity, providing access to both (R)- and (S)-enantiomers of the target amine with high conversion and enantiomeric excess, often exceeding 99% e.e. nih.gov
Recent studies have focused on expanding the library of IREDs and RedAms to cover a wider range of substrates. chemrxiv.org This involves screening metagenomic libraries and employing data-driven approaches to identify enzymes with desired activities and selectivities. nih.govchemrxiv.org The biochemical characterization of these enzymes includes determining their pH and temperature profiles, as well as their tolerance to organic solvents, to optimize reaction conditions for synthetic applications. nih.gov Some IREDs have shown remarkable thermostability, which is a desirable trait for industrial processes. nih.gov
Table 2: Properties of Characterized Imine Reductases
| Enzyme Origin | Stereoselectivity | Optimal pH | Thermostability | Co-solvent Tolerance | Reference |
| Streptosporangium roseum DSM43021 | (R)-selective | Neutral | Limited | - | nih.gov |
| Streptomyces turgidiscabies | (R)-selective | Neutral | Limited | - | nih.gov |
| Paenibacillus elgii | (S)-selective | Neutral | High | High (DMSO, methanol) | nih.gov |
Enzymatic Reductive Amination for Chiral Aminochroman Derivatives
Multicomponent Reaction Approaches for Aminochroman Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates atoms from all the starting materials. frontiersin.orgjppres.com This approach offers high atom economy and efficiency by minimizing the number of synthetic steps and purification procedures. frontiersin.org Several MCRs have been adapted for the synthesis of diverse heterocyclic scaffolds, including those relevant to aminochromans. beilstein-journals.orgrsc.org
One of the most prominent MCRs is the Ugi reaction, which typically involves an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. beilstein-journals.org The versatility of the Ugi reaction allows for the synthesis of a wide variety of scaffolds through subsequent transformations of the Ugi adduct. beilstein-journals.org Another important MCR is the Mannich reaction, which involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgnumberanalytics.com The Povarov reaction is another example, which can be performed as an MCR to synthesize tetrahydroquinolines. mdpi.com
These MCRs provide access to complex molecular architectures from simple and readily available starting materials, making them highly valuable in medicinal chemistry for the discovery of new drug candidates. frontiersin.orgrsc.org The ability to generate diverse libraries of compounds through MCRs is a significant advantage in the search for new bioactive molecules. rsc.org
One-Pot Synthetic Protocols for Enhanced Efficiency
The development of one-pot procedures often relies on the careful selection of catalysts and reaction conditions that are compatible with multiple transformations. mdpi.com For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot, four-component reaction using a reusable nanostructured catalyst under solvent-free conditions. mdpi.com Similarly, 2-aminothiazole (B372263) and 2-aminoselenazole derivatives have been synthesized in a one-pot reaction in water using a supramolecular catalyst. organic-chemistry.org These examples highlight the potential of one-pot syntheses to create complex heterocyclic structures in an environmentally friendly and efficient manner. mdpi.comorganic-chemistry.org
Green Chemistry Principles and Sustainable Approaches in Aminochroman Synthesis
Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. researchgate.netsabangcollege.ac.in These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgresearchgate.netskpharmteco.com
The use of biocatalysts, such as enzymes, aligns well with green chemistry principles as they operate under mild conditions and can eliminate the need for protecting groups. acsgcipr.orgacs.org Multicomponent and one-pot reactions also contribute to greener synthesis by reducing the number of steps, solvent usage, and waste generation. frontiersin.org The development of reactions in environmentally benign solvents, such as water, or under solvent-free conditions further enhances the sustainability of synthetic processes. mdpi.comorganic-chemistry.org
Asymmetric Mannich Reactions in Aminochromanone Synthesis
The asymmetric Mannich reaction is a powerful C-C bond-forming reaction for the enantioselective synthesis of chiral β-amino carbonyl compounds. buchler-gmbh.com These products are valuable intermediates in the synthesis of various nitrogen-containing molecules, including pharmaceuticals. buchler-gmbh.com The reaction involves the condensation of an enolizable carbonyl compound, an aldehyde, and an amine. wikipedia.orgnumberanalytics.com
The key to the asymmetric Mannich reaction is the use of a chiral catalyst to control the stereochemical outcome. buchler-gmbh.com Organocatalysts, particularly those based on cinchona alkaloids and proline derivatives, have proven to be highly effective in promoting the reaction with high diastereo- and enantioselectivity. wikipedia.orgbuchler-gmbh.com These catalysts can activate the reactants and create a chiral environment that directs the formation of one enantiomer over the other. wikipedia.org
The development of direct, three-component asymmetric Mannich reactions has further enhanced the utility of this methodology, allowing for the efficient construction of chiral β-amino ketones and esters from simple starting materials. organic-chemistry.orgresearchgate.net The structural features of the substrates and the choice of catalyst play a crucial role in determining the yield and stereoselectivity of the reaction. researchgate.net
Stereochemical Control and Enantioselective Synthesis of 2 Methyl Aminochromans
Enantioselective Methodologies for the Preparation of Chiral Aminochromans
The synthesis of single-enantiomer chiral amines is a fundamental challenge in organic chemistry. For aminochroman derivatives, several enantioselective strategies have been developed, primarily involving asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other.
Biocatalysis has emerged as a powerful tool for this purpose. The use of imine reductases (IREDs) for the enantioselective reductive amination of ketones is a notable approach. researchgate.net Researchers have successfully employed metagenomic IREDs for the coupling of 3-chromanones with various primary amines, achieving high yields and excellent enantioselectivity for over 15 examples on a preparative scale. researchgate.net This biocatalytic method provides access to both (R)- and (S)-enantiomers depending on the specific enzyme used, a concept known as enantiocomplementary selectivity. researchgate.net
Transition metal-catalyzed asymmetric hydrogenation is another cornerstone of enantioselective amine synthesis. nih.gov This method typically involves the reduction of a prochiral imine or enamine using a chiral metal complex, often based on iridium, rhodium, or palladium. For instance, highly efficient iridium-catalyzed asymmetric hydrogenation of 3,4-dihydroisoquinolines, which share structural similarities with the chroman ring system, has been achieved with excellent enantioselectivities. nih.gov Similarly, methods have been developed for the asymmetric synthesis of a chiral 3-aminochroman intermediate on a multi-kilogram scale, which serves as a key building block for bioactive compounds. mdpi.com This large-scale synthesis was achieved through a convergent route starting from optically active L-SerOMe HCl, involving steps like O-alkylation, N-alkylation, and an intramolecular Friedel-Crafts ring-closing reaction. mdpi.com
Furthermore, synthetic routes starting from the chiral pool, such as amino acids, provide a reliable path to enantiomerically pure aminochromans. Enantiomerically pure 3-aminochroman derivatives have been successfully synthesized in nine steps starting from either L-serine or D-serine. researchgate.net A key step in one such synthesis involved a radical cyclization to form the benzopyran ring. acs.org
| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference(s) |
| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | 3-Chromanones | High yields, enantiocomplementary selectivity, preparative scale. | researchgate.net |
| Asymmetric Hydrogenation | Chiral Iridium or Palladium Complexes | Cyclic Imines/Enamines | Direct and efficient, applicable to large-scale synthesis. | nih.govmdpi.com |
| Chiral Pool Synthesis | L- or D-Serine | Amino Acid Derivatives | Builds chirality from a natural source, multi-step process. | researchgate.netacs.org |
Diastereoselective Synthesis of Aminochroman Isomers
When a molecule contains two or more stereocenters, as in many substituted aminochromans, the challenge extends to controlling the relative configuration between them, a process known as diastereoselective synthesis. This control determines whether the product is the cis or trans isomer.
Domino reactions, or cascade reactions, offer an efficient route to complex molecules with high diastereoselectivity. One such method involves the treatment of phenols with (Z)-azlactones in the presence of aluminum chloride (AlCl₃) to produce cis-3-aminochroman-2-ones with yields ranging from 65–90%. researchgate.netacs.org This reaction proceeds through a domino process of Friedel–Crafts alkylation, a 1,4-AlCl₃ shift, transesterification, and protodealumination, all within a single flask under kinetic control. researchgate.netacs.org
The stereochemical outcome of reactions can also be dictated by the configuration of the starting material. Stereospecific reactions of epimeric cis- and trans-3-amino-6-methylchroman-4-ols have been studied to provide chemical evidence for their configurations. researchgate.net For example, when the corresponding 2-chloroacetamides were treated with potassium hydroxide, the cis-isomer underwent ring closure to form a cyclic amide, whereas the trans-isomer reacted with the ethanol (B145695) solvent. researchgate.net Further confirmation was obtained through deamination with nitrous acid: the cis-amino alcohol yielded the chroman-4-one, while the trans-amino alcohol gave a trans-diol via an epoxide intermediate, demonstrating how the initial stereochemistry directs the reaction pathway. researchgate.net The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide, is another powerful strategy for the diastereoselective synthesis of amines containing multiple stereogenic centers. osi.lv
| Method | Key Reagents | Product Type | Diastereoselectivity | Reference(s) |
| Domino Reaction | AlCl₃, (Z)-azlactones | 3-Aminochroman-2-ones | High (favors cis isomer) | researchgate.netacs.org |
| Stereospecific Ring Closure | KOH in Ethanol | Cyclic Amide vs. Ethoxy Acetamide | Depends on starting cis or trans isomer | researchgate.net |
| Stereospecific Deamination | Nitrous Acid | Chroman-4-one vs. Diol | Depends on starting cis or trans isomer | researchgate.net |
Methodologies for Characterization of Stereoisomers and Determination of Enantiomeric Purity
Following the synthesis of chiral molecules, it is imperative to unambiguously determine their three-dimensional structure and quantify their enantiomeric purity. A suite of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure, including the relative stereochemistry of diastereoisomers. magritek.com For cyclic structures like aminochromans, the coupling constants (J-values) between adjacent protons are particularly informative. It is well-established that trans-couplings in such systems typically exhibit larger coupling constants (e.g., 11–18 Hz) compared to cis-couplings (e.g., 6–14 Hz), allowing for the differentiation of diastereoisomers. magritek.com In one study, the configurations of cis- and trans-3-aminochroman-4-ols were confirmed through detailed analysis of 270-MHz proton NMR spectra. researchgate.net However, initial assignments based solely on NMR can sometimes be misleading; the same study reported having to reverse a previous assignment made for 6-bromo analogues after further chemical reaction evidence became available. researchgate.net
For definitive and unambiguous determination of a molecule's absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard. mkuniversity.ac.in This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in a crystalline solid, effectively creating a three-dimensional map of the molecule. mkuniversity.ac.inevitachem.com The stereochemistry of novel spiroindolines, for instance, was unequivocally confirmed through X-ray crystallography.
Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample is crucial. This is typically achieved by methods that can separate the two enantiomers.
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral analysis. mdpi.comchromatographyonline.com In this method, a chiral selector is added to the background electrolyte. bio-rad.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and because these complexes have different stabilities or mobilities, they migrate through the capillary at different velocities, resulting in separation. bio-rad.commjcce.org.mk Cyclodextrins are commonly used chiral selectors. mdpi.com Notably, the enantiomeric purity of synthesized 3-aminochroman derivatives has been determined specifically by capillary electrophoresis using β-cyclodextrins as the chiral selector. acs.org
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric separation. cat-online.comnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to be retained on the column for different lengths of time and thus elute separately. cat-online.comrasayanjournal.co.in
| Technique | Principle | Application | Reference(s) |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field; coupling constants differ for diastereomers. | Determination of relative stereochemistry (cis vs. trans). | researchgate.netmagritek.com |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | Unambiguous determination of absolute and relative stereochemistry. | mkuniversity.ac.inevitachem.com |
| Capillary Electrophoresis (CE) | Differential migration of analytes in an electric field; uses chiral selectors in the electrolyte. | Separation and quantification of enantiomers to determine enantiomeric purity. | acs.orgmdpi.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | cat-online.comnih.govrasayanjournal.co.in |
Analytical Techniques for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)
Academic Research on the Impact of Stereochemistry on Molecular Recognition
The synthesis and characterization of specific stereoisomers are driven by the fact that a molecule's three-dimensional shape is paramount to its biological function. The interaction between a small molecule and a biological macromolecule (like a protein receptor or enzyme) is highly specific, akin to a key fitting into a lock. Since these biological targets are themselves chiral, they interact differently with the different enantiomers of a chiral drug.
A compelling example of this principle is seen in research on adenosine (B11128) receptor (AR) agonists. While not an aminochroman, the study of a related chiral compound vividly illustrates the point. The C2-(R) isomer was found to be a highly potent agonist for the A₂A adenosine receptor with a Kᵢ of 1 nM and showed over 100-fold selectivity against other adenosine receptor subtypes. researchgate.net In stark contrast, its mirror image, the C2-(S) isomer, was 50-fold less potent at the A₂A receptor. researchgate.net Furthermore, the (S) isomer's binding affinity shifted significantly toward the A₃ adenosine receptor, where it acted as an antagonist. researchgate.net This demonstrates how a subtle change in stereochemistry at a single carbon atom can dramatically alter both the potency and the specific molecular target of a compound.
This principle underscores the importance of developing stereoselective syntheses. Access to enantiomerically pure compounds is essential for elucidating structure-activity relationships (SAR) and for developing safer and more effective therapeutic agents, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. barc.gov.in
Reactivity and Mechanistic Investigations of 2 Methyl Aminochroman Derivatives
Ring-Opening Reactions of Related Heterocycles Leading to Aminochromans
The synthesis of the aminochroman scaffold can be achieved through the strategic ring-opening of strained or activated heterocyclic compounds. These reactions often proceed with high degrees of regio- and stereoselectivity, providing a powerful means to construct the desired molecular architecture.
The reaction of epoxides with amines is a fundamental method for preparing β-amino alcohols, which are key precursors for compounds like 4-aminochromans. scielo.org.mx The regioselectivity of this ring-opening reaction—whether the amine attacks the more substituted or less substituted carbon of the epoxide—is highly dependent on the reaction conditions and the nature of the reactants. libretexts.orgchemistrysteps.com
Under basic or neutral conditions, the ring-opening proceeds via an SN2 mechanism. libretexts.org In this pathway, a strong amine nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. chemistrysteps.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. chemistrysteps.com This leads to the formation of a trans or anti product due to the backside attack characteristic of SN2 reactions. chemistrysteps.com
Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and a species with significant carbocation character. libretexts.org The reaction then proceeds through a mechanism with substantial SN1 character. libretexts.org The nucleophilic attack occurs at the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted (e.g., benzylic) carbon. scielo.org.mxlibretexts.org Even in this case, the attack often occurs from the backside, leading to inversion of stereochemistry. libretexts.org
The choice of reagents and reaction conditions can, therefore, direct the outcome of the reaction to yield the desired constitutional isomer. rroij.com For example, metal- and solvent-free protocols using acetic acid have been shown to mediate the ring-opening of epoxides with amines, providing β-amino alcohols in high yields with excellent regioselectivity. rsc.org
Table 1: Regioselectivity of Epoxide Ring-Opening with Amines
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Primary Factor | Typical Product |
| Basic / Neutral | SN2-like | Less substituted carbon chemistrysteps.com | Steric Hindrance chemistrysteps.com | Kinetic Product |
| Acidic | SN1-like | More substituted carbon libretexts.org | Carbocation Stability scielo.org.mxlibretexts.org | Thermodynamic Product |
Aziridines, as nitrogen-containing three-membered heterocycles, are analogous to epoxides and are susceptible to ring-opening reactions due to their inherent ring strain of approximately 26-27 kcal/mol. clockss.org This reactivity makes them valuable intermediates for synthesizing more complex nitrogen-containing molecules. clockss.orgnih.gov The ring-opening of an aziridine (B145994) by a nucleophile is a key strategy for forming substituted amines. researchgate.net
The regioselectivity of aziridine ring-opening is influenced by substituents on the ring and the nitrogen atom. frontiersin.org For N-activated aziridines (e.g., with a tosyl or Cbz group), nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. clockss.orgmdpi.com This process is stereospecific, proceeding with an inversion of configuration at the carbon center being attacked. rsc.org The reaction is highly efficient with various nucleophiles, including thiols, which readily open the aziridine ring at the less substituted carbon. mdpi.com The substituent on the aziridine ring can direct the site of attack; for instance, a γ-ketone on a C2-substituent can direct a nucleophile to the C2 position, while other groups might favor attack at the unsubstituted C3 position. nih.govfrontiersin.org
Azetidines are four-membered nitrogen heterocycles with less ring strain than aziridines but are still valuable for synthesis. beilstein-journals.orgrsc.org Their ring-opening, often accomplished by activating the nitrogen to form a reactive azetidinium ion, also provides access to functionalized linear amines. nih.gov These reactions typically proceed in a stereoselective and regioselective manner via an SN2 pathway, allowing for predictable synthesis of polysubstituted amines. nih.gov Cooperative Brønsted and Lewis acid catalysis can facilitate the opening of aziridines and azetidines with organotrifluoroborate salts, achieving complete regioselectivity and high diastereoselectivity. nsf.gov
β-Carbonyl-substituted dihydropyrans are versatile building blocks whose ring is susceptible to opening by various nucleophiles. chim.it The presence of two electrophilic centers can lead to different reaction pathways, including ring-opening and recyclization. chim.it Reactions of certain dihydropyrans with amine nucleophiles can lead to the opening of the pyran ring. chim.itsemanticscholar.org
For example, 3,4-dihydropyran-5-carbaldehyde reacts with ammonia (B1221849) or primary amines, resulting in the opening of the dihydropyran ring to produce β-enaminals. chim.it Similarly, the reaction of 3,4-dihydropyranones with amines, catalyzed by an amidine base like DBU, can initiate a ring-opening followed by a retro-Claisen fragmentation. semanticscholar.orgresearchgate.net This process effectively yields functionalized amides, demonstrating a practical method for cleaving the dihydropyran ring structure with an amine nucleophile. semanticscholar.org These reactions highlight that the dihydropyran skeleton, a core component of the chroman structure, can be opened under specific conditions, providing synthetic routes to acyclic intermediates that could potentially be used to construct other heterocyclic systems.
Aziridine and Azetidine Ring-Opening Mechanisms and Stereoselectivity
Transformations Involving the Amino Group of Aminochromans
The amino group of the aminochroman structure is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations include the complete removal of the amine (deamination) or its conversion into other functional groups (functionalization and derivatization).
Deamination is the process of removing an amino group from a molecule. youtube.comlumenlearning.com In biological systems, this is a crucial step in the catabolism of amino acids, where the amino group is removed and ultimately converted to urea (B33335) for excretion. lumenlearning.comlibretexts.org The process typically involves two stages: transamination followed by oxidative deamination. libretexts.orguomustansiriyah.edu.iq
Transamination : The amino group from an amino acid is transferred to an α-keto acid (like α-ketoglutarate), creating a new amino acid (glutamate) and a new α-keto acid. libretexts.orgopenstax.org This reaction is catalyzed by aminotransferases and requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (PLP). libretexts.orguomustansiriyah.edu.iq
Oxidative Deamination : The newly formed glutamate (B1630785) is then deaminated by an enzyme such as glutamate dehydrogenase, which removes the amino group as ammonia (NH₃) and regenerates α-ketoglutarate. youtube.comuomustansiriyah.edu.iq This step is an oxidation reaction. youtube.com
The primary or secondary amine of an aminochroman is a versatile functional handle for a variety of chemical modifications. Derivatization is often performed to alter the molecule's properties or to prepare it for analysis. sigmaaldrich.com These strategies allow for the introduction of diverse functional groups. osti.gov
Common derivatization strategies include:
Silylation : Active hydrogens on the amine are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). sigmaaldrich.com This makes the molecule more volatile and suitable for gas chromatography. sigmaaldrich.com
Carbamate (B1207046) Formation : Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amines to form highly fluorescent and stable derivatives, which are easily analyzed by LC-MS. researchgate.net
Acylation : The amine can be acylated to form amides using acyl chlorides or anhydrides. This is a common protecting group strategy and a way to build more complex molecules.
Alkylation : The amine can be alkylated to introduce new alkyl groups, potentially leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts.
Butylation : A method involving derivatization of multiple functional groups (amino, carboxyl, phenolic hydroxyl) with 1-bromobutane (B133212) has been developed to improve the hydrophobicity and basicity of amino acids for high-sensitivity analysis. rsc.org
These functionalization reactions are fundamental in medicinal chemistry and materials science for tuning the properties of amine-containing compounds. mdpi.commdpi.com
Table 2: Common Derivatization Reagents for Amino Groups
| Reagent Class | Example Reagent | Abbreviation | Functional Group Formed | Primary Use |
| Silylating Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide sigmaaldrich.com | MTBSTFA | tert-butyldimethylsilyl (TBDMS) amine sigmaaldrich.com | GC-MS Analysis sigmaaldrich.com |
| Carbamoylating Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate researchgate.net | AQC | Aminoquinolyl carbamate researchgate.net | LC-MS Analysis researchgate.net |
| Malonylating Agent | Diethyl ethoxymethylenemalonate nih.gov | DEEMM | Enamine derivative | LC-MS/MS Analysis nih.gov |
| Alkylating Agent | 1-Bromobutane rsc.org | Butylated amine | LC-MS/MS Analysis rsc.org |
Deamination Reactions and Their Products
Investigations of Oxidation Reactions
The 2-methyl aminochroman scaffold possesses several sites susceptible to oxidation, including the secondary amine, the benzylic C-H bonds at the C4 position, and potentially the aromatic ring under harsh conditions. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.
The secondary amino group can be a target for oxidation. In related N-aryl tertiary amines, photocatalytic methods using ruthenium(III) complexes under an oxygen atmosphere have been shown to facilitate the α-oxygenation of the N-aryl group, converting them into the corresponding amides. rsc.org Similarly, electrochemical methods can be employed to control the oxidation state. Direct current (DC) electrolysis tends to favor two-electron oxidation of tertiary amines to form iminium cations, while alternating current (AC) electrolysis can selectively promote one-electron oxidation to generate α-amino radical intermediates. nih.gov These radicals can then participate in further coupling reactions.
The benzylic protons at the C4 position are activated by the adjacent oxygen atom and the aromatic ring, making them susceptible to oxidation. While specific studies on this compound are limited, research on analogous chroman structures provides insight. For instance, the oxidation of a secondary alcohol on a different part of a complex chroman derivative to a ketone has been successfully achieved using the Dess–Martin periodinane (DMP), a mild oxidizing agent. researchgate.netlibretexts.org Stronger oxidizing agents like chromic acid (generated from Na₂Cr₂O₇ or K₂Cr₂O₇ with H₂SO₄) or potassium permanganate (B83412) (KMnO₄) are capable of oxidizing secondary alcohols to ketones and can cleave C-C bonds under vigorous conditions. chemguide.co.ukyoutube.comyoutube.com Pyridinium chlorochromate (PCC) is another common reagent that oxidizes secondary alcohols to ketones under milder conditions than chromic acid. libretexts.orgyoutube.com
The table below summarizes potential oxidation reactions and the reagents commonly used for such transformations in related systems.
Table 1: Potential Oxidation Reactions of this compound Derivatives
| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |
| Oxidation of Secondary Amine | Ru(III) photocatalyst, O₂ | N-acylated chroman derivative | rsc.org |
| α-Amino Radical Formation | AC Electrolysis | α-Amino radical for coupling reactions | nih.gov |
| Oxidation of Secondary Alcohol (analogy) | Dess-Martin Periodinane (DMP) | Ketone at the corresponding position | researchgate.netlibretexts.org |
| Oxidation of Secondary Alcohol (analogy) | Pyridinium Chlorochromate (PCC) | Ketone at the corresponding position | libretexts.orgyoutube.com |
| Oxidation of Secondary Alcohol (analogy) | Chromic Acid (e.g., K₂Cr₂O₇/H₂SO₄) | Ketone at the corresponding position | chemguide.co.ukyoutube.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzopyran Ring System
The benzopyran ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the specific site of reaction dictated by the electronic nature of the ring and its substituents.
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring of the chroman scaffold is activated towards electrophilic attack. This activation is due to the electron-donating effects of the ether oxygen in the pyran ring and the secondary amine substituent at C2 (via its nitrogen lone pair). These groups direct incoming electrophiles primarily to the ortho and para positions relative to the activating ether oxygen, which are the C6 and C8 positions.
Studies on the nitration of substituted chromans have confirmed this reactivity pattern. For example, the nitration of 7-hydroxy-4-methyl coumarin (B35378) (a benzopyran-2-one derivative) with concentrated nitric and sulfuric acids yields a mixture of the 6-nitro and 8-nitro derivatives. scispace.com The hydroxyl group at C7 is a strong activating group, directing the electrophile to the available ortho positions (C6 and C8). Similarly, bromination of 7-hydroxy-4-methyl benzopyran-2-one with reagents like N-bromosuccinimide (NBS) can lead to regioselective bromination on the aromatic ring. ijsrst.comresearchgate.net
Friedel-Crafts reactions are also important for functionalizing the chroman skeleton. Gold(I)-catalyzed reactions of phenols with allylic alcohols can proceed via a Friedel-Crafts allylation followed by cyclization to form chromans. beilstein-journals.org Furthermore, asymmetric Friedel-Crafts alkylation reactions have been developed to synthesize chiral chromans with high enantioselectivity, often using chiral metal complexes as catalysts. rsc.orgbeilstein-journals.orgrsc.orgthieme-connect.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic substitution on the chroman ring system typically occurs at the pyran ring rather than the electron-rich benzene moiety, unless the benzene ring is substituted with strong electron-withdrawing groups. A common reaction involves the displacement of a leaving group at the C4 position. For instance, 4-halo chroman derivatives can undergo nucleophilic substitution with ammonia or other amines to yield the corresponding 4-aminochroman derivatives. This reaction proceeds via a standard S_N1 or S_N2 mechanism depending on the substrate and conditions. savemyexams.comchemguide.co.ukchemguide.co.uk
Intramolecular nucleophilic aromatic substitution (S_NAr) is also a viable pathway for constructing fused ring systems. In the synthesis of certain sulfonamide substituted chroman derivatives, a nitro group on the aromatic ring can be reduced to an amine, which can then act as a nucleophile in subsequent transformations. google.com.na
Table 2: Aromatic Substitution Reactions on the Benzopyran System
| Reaction Type | Reagent(s) / Conditions | Position(s) of Substitution | Product Type | Reference(s) |
| Electrophilic | ||||
| Nitration | HNO₃ / H₂SO₄ | C6 and C8 | Nitrochroman | scispace.comresearchgate.net |
| Bromination | NBS or Br₂ | C6 and C8 | Bromochroman | ijsrst.comresearchgate.net |
| Friedel-Crafts Alkylation | Allylic alcohols / Au(I) catalyst | C6 or C8 (followed by cyclization) | Functionalized Chroman | beilstein-journals.orgrsc.org |
| Nucleophilic | ||||
| Amination | Ammonia or Amines | C4 (on 4-halo derivative) | 4-Aminochroman | |
| S_NAr (intramolecular) | Base / Heat (on suitable precursor) | Aromatic ring (with EWG) | Fused heterocycle | google.com.na |
Cycloaddition Reactions and Formation of Fused Heterocycles
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from chroman derivatives. Both the enol ether moiety inherent in some chromene precursors and the diene system of the aromatic ring can participate in various cycloaddition pathways, leading to the formation of novel fused heterocycles.
One strategy involves an oxidative [3+2] cycloaddition reaction between a chroman-derived exocyclic enol ether and a quinone derivative. This approach allows for the construction of chroman spiroketals, where the stereochemical outcome is controlled by the kinetic cycloaddition step. researchgate.net
Domino reactions starting from 2H-chromene or chroman derivatives provide access to a diverse range of chiral condensed heterocycles. These sequences can involve several types of cyclizations, including:
Intramolecular Hetero-Diels-Alder (IMHDA) reaction: This [4+2] cycloaddition occurs within a molecule containing both a diene and a dienophile, leading to the formation of a new six-membered ring.
Polar [2+2] cycloaddition: This stepwise reaction can occur between electron-rich and electron-poor double bonds to form a four-membered ring.
Multi-step nitro hetero-Diels-Alder/ring-opening/Cadogan-type cyclization: A more complex sequence that results in the formation of condensed hydroxyindoles. beilstein-journals.orgthieme-connect.com
The formation of chroman-2-ols has also been proposed to proceed through a rare retro-[2+1]-cycloaddition mechanism, which involves the extrusion of carbon monoxide from an intermediate. beilstein-journals.orgrsc.org These varied cycloaddition pathways highlight the versatility of the chroman scaffold in the synthesis of complex, fused heterocyclic structures with significant potential in medicinal chemistry and materials science.
Table 3: Cycloaddition Reactions for the Formation of Fused Heterocycles from Chroman Precursors
| Cycloaddition Type | Reactants | Key Intermediate/Mechanism | Product Type | Reference(s) |
| Oxidative [3+2] Cycloaddition | Chroman-derived enol ether + Hydroxybenzoquinone | Oxidative cycloaddition | Chroman spiroketal | researchgate.net |
| Intramolecular Hetero-Diels-Alder (IMHDA) | 2H-Chromene derivative with side-chain dienophile | Domino Knoevenagel-IMHDA | Chiral condensed heterocycle | beilstein-journals.orgthieme-connect.com |
| Polar [2+2] Cycloaddition | 2H-Chromene derivative with malononitrile | Domino Knoevenagel-[2+2] | Chiral condensed heterocycle | beilstein-journals.orgthieme-connect.com |
| Retro-[2+1] Cycloaddition | Benzoxepine silyl ketene (B1206846) acetal | Epoxide retro-[2+1] fragmentation | Chroman-2-ol | beilstein-journals.orgrsc.org |
Advanced Spectroscopic Characterization Techniques in 2 Methyl Aminochroman Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. compoundchem.com In a typical ¹H NMR spectrum of 2-Methylaminochroman, distinct signals corresponding to the aromatic protons, the protons on the chroman ring, and the methylamino group would be observed. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. Protons on the chroman moiety would appear in specific regions depending on their proximity to the oxygen atom and the aromatic ring. The N-methyl protons would likely appear as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Methylaminochroman
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 7.5 | Multiplet |
| Chroman Ring Protons (CH₂) | 2.5 - 4.5 | Multiplet |
| Chroman Ring Proton (CH) | 4.0 - 5.0 | Multiplet |
| N-Methyl Protons (CH₃) | 2.0 - 3.0 | Singlet |
| Amino Proton (NH) | 1.0 - 4.0 | Broad Singlet |
Note: These are generalized predicted values and can vary based on the solvent and experimental conditions.
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in 2-Methylaminochroman will give a distinct signal. docbrown.info The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edulibretexts.org Carbons in the aromatic ring will appear in the downfield region (typically δ 110-160 ppm). The carbons of the chroman ring will have shifts influenced by the attached oxygen and methylamino groups. The N-methyl carbon will resonate in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Methylaminochroman
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 160 |
| Chroman Ring Carbons (C-O) | 60 - 80 |
| Chroman Ring Carbons (CH₂) | 20 - 40 |
| Chroman Ring Carbon (CH-N) | 50 - 70 |
| N-Methyl Carbon (CH₃) | 30 - 40 |
Note: These are generalized predicted values and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. epfl.ch
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Methylaminochroman, COSY would reveal which protons on the chroman ring are adjacent to each other, helping to piece together the spin systems. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chsdsu.edu An HSQC spectrum of 2-Methylaminochroman would definitively assign which protons are bonded to which carbons, for example, linking the N-methyl proton signal to the N-methyl carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.chsdsu.edu For instance, it could show a correlation between the N-methyl protons and the carbon atom at position 2 of the chroman ring, confirming the substitution pattern.
Carbon (13C) NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgmdpi.com The FTIR spectrum of 2-Methylaminochroman would be expected to show characteristic absorption bands for the functional groups present.
Table 3: Expected FTIR Absorption Bands for 2-Methylaminochroman
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 (usually weak) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1000 - 1300 |
| C-N | Stretching | 1020 - 1250 |
The presence of these bands in the FTIR spectrum provides strong evidence for the chroman and methylamino moieties within the molecule. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HR-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. etamu.edu
High-Resolution Mass Spectrometry (HR-MS) : This technique provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental composition of the molecule. For 2-Methylaminochroman (C₁₀H₁₃NO), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.hr It is particularly useful for analyzing volatile compounds. nih.gov The mass spectrum obtained from GC-MS will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Methylaminochroman. Additionally, a characteristic fragmentation pattern will be observed, resulting from the cleavage of the molecule in the mass spectrometer. Common fragmentation pathways for 2-Methylaminochroman might include the loss of the methyl group, cleavage of the chroman ring, or other characteristic fragmentations that can help to confirm the structure.
Table 4: Potential Mass Spectrometry Fragments for 2-Methylaminochroman
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl group (CH₃) |
| [M-29]⁺ | Loss of an ethyl group or CHO |
| --- | Fragments from chroman ring opening |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.comwikipedia.orgmsu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups. msu.edu The aromatic ring in 2-Methylaminochroman acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of the electronic transitions within the benzene ring, likely in the UV region. The exact position and intensity of these absorptions can be influenced by the substitution on the aromatic ring and the solvent used for the measurement. wikipedia.org
Table 5: Expected UV-Vis Absorption for 2-Methylaminochroman
| Transition Type | Expected Wavelength Range (nm) |
| π → π* (aromatic ring) | 200 - 280 |
While UV-Vis spectroscopy is generally less specific for detailed structural elucidation compared to NMR or MS, it serves as a useful tool for confirming the presence of the aromatic system and for quantitative analysis. bioglobax.com
X-Ray Diffraction (XRD) for Crystal Structure Analysis
While specific crystallographic data for 2-Methylaminochroman is not extensively documented in publicly available research, the technique of X-ray crystallography has been crucially applied to its derivatives and analogous compounds. These analyses have been instrumental in unambiguously establishing absolute configurations, understanding conformational preferences of the chroman ring system, and elucidating the nature of intermolecular interactions that govern crystal packing.
A pivotal application of XRD in this area is the determination of stereochemistry. For instance, X-ray crystallography was employed to deduce the absolute configuration of enantiomerically pure 3-aminochroman derivatives. nih.gov Specifically, the analysis of (R)-3-(N-isopropylamino)-5-methoxy-3,4-dihydro-2H-1-benzopyran confirmed its (R)-configuration, showcasing the power of XRD in resolving stereochemical ambiguities that can be challenging to determine by other spectroscopic means. nih.gov
Furthermore, detailed structural studies on various chroman and thiochroman (B1618051) derivatives provide insight into the type of data obtained from XRD analysis. Research on these related compounds reveals specific details about their crystal systems, space groups, and unit cell dimensions. sciencepublishinggroup.comnih.gov This information is fundamental to defining the crystal lattice and the arrangement of molecules within it. The analysis also frequently identifies key supramolecular features, such as intermolecular hydrogen bonds and π–π stacking interactions, which are critical for the stabilization of the crystal structure. iucr.orgeujournal.org For example, in the crystal structure of one chromanone derivative, the packing was stabilized by intermolecular C-H···O and π···π interactions. eujournal.org
The detailed findings from XRD studies on chroman analogs are summarized in the following data tables.
Table 1: Crystallographic Data for Selected Chroman Derivatives This table presents crystallographic data for two representative compounds featuring the core chroman structure, illustrating the typical parameters obtained from a single-crystal X-ray diffraction analysis.
| Parameter | 2-oxo-2H-chromen-3-yl acetate (B1210297) sciencepublishinggroup.com | ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate nih.gov |
| Chemical Formula | C₁₁H₈O₄ | C₂₂H₂₄O₂S |
| Formula Weight | 204.18 | 368.48 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pbca | P1 |
| a (Å) | 14.6770 | 20.568 |
| b (Å) | 7.1079 | 14.760 |
| c (Å) | 17.6767 | 7.679 |
| α (°) ** | 90 | 113.33 |
| β (°) | 90 | 79.45 |
| γ (°) | 90 | 79.98 |
| Volume (ų) ** | 1844.2 | Not Reported |
| Z | 8 | 4 |
Computational and Theoretical Investigations of 2 Methyl Aminochroman Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and properties.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. scispace.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mdpi.com In practice, the Kohn-Sham equations are solved, which model the complex many-electron system as a fictitious system of non-interacting electrons moving in an effective potential. mdpi.com
For a molecule like 2-Methyl aminochroman, DFT calculations are invaluable for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry). This includes predicting bond lengths, bond angles, and dihedral angles.
Energetics: Calculating the total electronic energy, which allows for the comparison of the relative stabilities of different isomers or conformers. Thermochemical parameters such as enthalpy and Gibbs free energy can also be derived. researchgate.net
Electronic Structure Analysis: Investigating the distribution of electrons within the molecule. This is often visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. thenucleuspak.org.pk
Reactivity Prediction: Using molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. thenucleuspak.org.pk
A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to perform these calculations. researchgate.netresearchgate.net The choice of functional and basis set is crucial and is often benchmarked to ensure reliability for the specific class of molecules being studied. arxiv.org
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -652.123 | Indicates the electronic ground state energy of the molecule. |
| HOMO Energy (eV) | -5.89 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy (eV) | -0.75 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | 5.14 | Indicator of chemical stability; a larger gap suggests higher stability. researchgate.net |
| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. |
Ab Initio Methods in Aminochroman Studies
The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. mdpi.com These methods are often more computationally demanding than DFT but can provide higher accuracy.
The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While HF provides a foundational understanding, it neglects the effects of electron correlation, which is the interaction between individual electrons.
Post-Hartree-Fock methods are designed to recover this correlation energy. Key examples include:
Møller-Plesset Perturbation Theory (MP): This method treats electron correlation as a perturbation to the HF Hamiltonian. numberanalytics.comwikipedia.org It is most commonly applied at the second order (MP2), which typically recovers 80-90% of the correlation energy and offers a good balance of cost and accuracy for many systems. fiveable.mesmu.edu Higher orders (MP3, MP4) exist but come with a significant increase in computational cost. fiveable.me
Configuration Interaction (CI) and Coupled Cluster (CC): These are more sophisticated and computationally expensive methods that can achieve very high accuracy, often considered the "gold standard" in quantum chemistry.
In the context of this compound, ab initio methods like MP2 would be used to obtain highly accurate geometries and energies, which can serve as benchmarks to validate the results from more cost-effective DFT functionals. dtic.mil
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. rsc.orgresearchgate.net It extends the DFT formalism to time-dependent phenomena, allowing for the calculation of electronic transition energies, which correspond to the absorption of light. ua.esgrafiati.com
A TD-DFT calculation on this compound would yield:
Vertical Excitation Energies: The energy difference between the ground state and various excited states, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.
Oscillator Strengths (f): A measure of the probability or intensity of an electronic transition. Transitions with high oscillator strengths are prominent in the absorption spectrum.
Nature of Transitions: Analysis of the molecular orbitals involved in a transition (e.g., n→π, π→π) provides insight into the character of the excited state.
These calculations are crucial for predicting the color and photophysical behavior of the compound. The accuracy of TD-DFT can be sensitive to the choice of functional, with range-separated hybrids like CAM-B3LYP often providing more reliable results for certain types of excitations. ua.esacs.org
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 4.55 | 272 | 0.015 | HOMO -> LUMO |
| S2 | 4.98 | 249 | 0.120 | HOMO-1 -> LUMO |
| S3 | 5.41 | 229 | 0.250 | HOMO -> LUMO+1 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. ias.ac.incambridge.org The analysis focuses on the topology of the electron density (ρ). wiley-vch.de
Key features of a QTAIM analysis include the identification of critical points (CPs) where the gradient of the electron density is zero. muni.cz Of particular importance are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. ias.ac.inwiley-vch.de The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. acs.org
For this compound, QTAIM analysis would be used to:
Characterize Chemical Bonds: By analyzing parameters at the BCPs for the C-N, C-O, C-C, and C-H bonds, one can classify them as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. muni.cz
Quantify Bond Strength and Order: The value of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP) at the bond critical point correlate with the strength and character of the bond. A negative Laplacian indicates a covalent bond where charge is concentrated, while a positive Laplacian suggests a closed-shell interaction. nih.gov
| Bond | Electron Density (ρ_BCP) (a.u.) | Laplacian of ρ (∇²ρ_BCP) (a.u.) | Bond Character |
|---|---|---|---|
| C-O (ether) | 0.245 | -0.650 | Polar Covalent |
| C-N (amine) | 0.260 | -0.710 | Polar Covalent |
| C=C (aromatic) | 0.330 | -0.980 | Covalent |
| C-C (aliphatic) | 0.250 | -0.680 | Covalent |
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for studying the large-scale motions and conformational dynamics of molecules over time. For this, molecular modeling and simulation approaches based on classical mechanics are used.
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule containing a saturated heterocyclic ring and a rotatable methylamino group. cambridge.orgthermofisher.com Its biological function and properties are intrinsically linked to its three-dimensional shape and flexibility.
Conformational Analysis aims to identify the stable, low-energy conformations of the molecule. researchgate.net For the chroman ring system, this involves characterizing the various puckered forms of the dihydropyran ring, such as chair, boat, and twist-boat conformations. researchgate.net The orientation of the substituents (the methyl and amino groups) as either axial or equatorial is also critical. wuxiapptec.com
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-evolution of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can track the molecule's movements over time, from femtoseconds to microseconds or longer. nih.govmdpi.com
An MD simulation of this compound, typically placed in a simulated solvent environment like water, would allow researchers to:
Explore the Conformational Landscape: Observe transitions between different ring puckers and substituent orientations, revealing the flexibility of the molecule. chemrxiv.org
Assess Structural Stability: By calculating metrics like the Root Mean Square Deviation (RMSD) from a starting structure, one can determine how stable a particular conformation is over time.
Analyze Dynamic Behavior: The Root Mean Square Fluctuation (RMSF) of each atom reveals which parts of the molecule are most mobile.
Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or potential biological targets. mdpi.com
These simulations are governed by a 'force field,' a set of parameters that defines the potential energy of the system as a function of atomic positions. mdpi.com
| Parameter / Result | Typical Value / Description |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Simulation Time | 100 - 500 nanoseconds |
| Average RMSD | 1.5 - 2.5 Å (for backbone atoms) |
| Average Radius of Gyration | Indicates the compactness of the molecule over time. |
| Principal Component Analysis (PCA) | Identifies the dominant, large-scale motions of the molecule. nih.gov |
Molecular Docking for Hypothesizing Ligand-Receptor Binding Modes
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This technique is crucial in drug discovery for hypothesizing the binding mode of a ligand and estimating its binding affinity. While specific docking studies on 2-Methylaminochroman are not extensively published, research on structurally related pyran and chromene derivatives provides valuable insights into how this scaffold might interact with biological targets.
For instance, molecular docking studies on complex heterocyclic systems, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been conducted to understand their neurotropic activity. mdpi.com In these investigations, compounds were docked into the active sites of γ-aminobutyric acid type A (GABAA) receptors and the serotonin (B10506) transporter (SERT). The results of these simulations, which calculate the free energy of binding (ΔG), help to identify the most likely binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, certain derivatives were found to bind tightly within the GABAA receptor's active site with binding energies as low as -10.0 ± 5 kcal/mol, while another compound showed a high affinity for the SERT with a ΔG of -11.0 ± 0.54 kcal/mol. mdpi.com These studies often reveal that specific amino acid residues within the receptor's binding pocket are critical for the interaction.
Similarly, docking analyses of quinoline-substituted 5H-chromeno[2,3-b]pyridine derivatives have been performed to explore their potential as antibacterial agents. nih.gov These computational experiments predict how the chromene-based structure orients itself within the target protein, providing a rational basis for its observed biological activity. In a broader context, molecular docking has been successfully employed to evaluate the binding of various ligands to numerous cancer-related protein targets. academie-sciences.fr For many of these studies, the ligand structures are first optimized using Density Functional Theory (DFT) to ensure an energetically favorable conformation before docking. academie-sciences.fr
The general workflow for such a molecular docking study is presented in the table below:
| Step | Description |
| 1. Preparation of the Receptor | The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. |
| 2. Preparation of the Ligand | The 3D structure of the ligand, in this case, a 2-Methylaminochroman derivative, is generated and its geometry is optimized to find the lowest energy conformation. This is often done using quantum mechanical methods like DFT. |
| 3. Docking Simulation | A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor. |
| 4. Scoring and Analysis | A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the receptor's amino acid residues. |
These computational models are invaluable for generating hypotheses about how 2-Methylaminochroman and its analogs might interact with specific biological targets, guiding the design of new derivatives with improved affinity and selectivity.
Computational Prediction of Molecular Reactivity and Pathways
Understanding the metabolic fate of a compound is crucial in drug development. Computational tools play a significant role in predicting the molecular reactivity of compounds like 2-Methylaminochroman, particularly in the context of metabolism. Several web-based platforms and computational methods have been developed to predict the sites of metabolism (SOMs) for xenobiotics. way2drug.comunivie.ac.at
These predictive tools often employ machine learning algorithms or knowledge-based systems trained on large datasets of known metabolic reactions. For a given molecule, such as 2-Methylaminochroman, these programs can predict which atoms are most likely to undergo metabolic transformation by enzymes like the cytochrome P450 (CYP) superfamily. univie.ac.atnih.gov
For example, platforms like FAME 3 utilize extremely randomized trees algorithms to predict SOMs for both phase I and phase II metabolic reactions. univie.ac.at Other tools, such as GLORY and GLORYx, go a step further by not only predicting the SOMs but also generating the structures of the likely metabolites. univie.ac.at The prediction of metabolic pathways is a complex process that can be approached through various computational strategies, from similarity-based models to machine learning approaches trained on multiomics data. nih.gov
A general overview of in silico metabolism prediction is provided in the table below:
| Prediction Type | Methodology | Application to 2-Methylaminochroman |
| Site of Metabolism (SOM) Prediction | Machine learning models (e.g., support vector machines, random forests) or expert systems based on known biotransformations. way2drug.comunivie.ac.at | Identifies the most probable atoms in the 2-Methylaminochroman structure to be oxidized by CYP enzymes (e.g., aromatic hydroxylation, N-dealkylation, O-dealkylation). |
| Metabolite Prediction | Rule-based systems that apply known metabolic transformation rules to the predicted SOMs. univie.ac.at | Generates the chemical structures of potential metabolites of 2-Methylaminochroman. |
| CYP Substrate/Inhibitor Prediction | Classification models that predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. univie.ac.at | Assesses the potential for 2-Methylaminochroman to engage in drug-drug interactions. |
The application of such predictive models can provide early insights into the potential metabolic liabilities of 2-Methylaminochroman derivatives, guiding the design of new compounds with more favorable pharmacokinetic properties. For instance, if a particular position on the chroman ring is predicted to be a major site of metabolism leading to rapid clearance, medicinal chemists can modify that position to block or slow down the metabolic reaction.
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. chemrxiv.org These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a step-by-step understanding of the reaction pathway.
The general process for elucidating a reaction mechanism using DFT is as follows:
| Step | Description |
| 1. Proposing a Plausible Mechanism | Based on chemical intuition and experimental observations, one or more potential reaction pathways are proposed. |
| 2. Locating Stationary Points | The geometries of all reactants, intermediates, transition states, and products along each proposed pathway are optimized using DFT calculations. |
| 3. Frequency Calculations | Vibrational frequency calculations are performed to characterize the stationary points. Reactants, intermediates, and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculations | An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products. numberanalytics.com |
| 5. Constructing the Energy Profile | The relative energies of all stationary points are plotted to create a reaction energy profile, which visually represents the energy changes throughout the reaction and allows for the identification of the activation energy. |
Furthermore, computational analysis can be used to explore different possible reaction pathways and their kinetic requirements. mdpi.com For complex reactions, methods like the Unified Reaction Valley Approach (URVA) can partition the reaction path into distinct phases, providing a detailed narrative of the chemical transformations, including bond breaking and formation events. nih.govsmu.edu By applying these computational techniques to the synthesis and reactions of 2-Methylaminochroman, a deeper understanding of its chemical behavior can be achieved, facilitating the optimization of reaction conditions and the design of novel synthetic routes.
Structure Activity Relationship Sar Studies for Aminochroman Scaffolds in Biological Research
Principles of Design and Synthesis of Aminochroman-Based Chemical Libraries for SAR Studies
The design and synthesis of aminochroman-based chemical libraries are pivotal for conducting comprehensive Structure-Activity Relationship (SAR) studies. These libraries are collections of structurally related compounds that are systematically modified to explore how chemical structure influences biological activity. drugdesign.org The core principle is to introduce single, deliberate modifications to a lead compound, such as 2-methylaminochroman, to understand the contribution of different molecular fragments to the compound's interaction with a biological target. drugdesign.org
The design process often begins with a known active compound or a "lead," which for this class of compounds is the aminochroman scaffold. researchgate.net Computational tools play a significant role in the initial design phase. Virtual libraries can be generated and screened in silico to prioritize compounds for synthesis, saving time and resources. nih.gov Techniques like fragment-based drug design (FBDD) can identify small chemical fragments that bind to a target, which can then be elaborated upon or linked to the aminochroman core. nih.gov
Synthesis of these libraries often employs combinatorial chemistry techniques, allowing for the rapid generation of a large number of derivatives. nih.gov Common synthetic strategies involve modifying key positions on the aminochroman ring system. For instance, in the context of 3-aminochroman derivatives, modifications have been explored at the extracyclic amino substituent, the length of alkyl side chains, and the substituents on these chains. researchgate.net One approach involves the enantioselective synthesis of chiral intermediates, such as (3R)-amino-5-methoxy-3,4-dihydro-2H-1-benzopyran, to produce enantiomerically pure aminochroman derivatives. researchgate.net Another method is the enzymatic reductive amination to create pharmaceutically relevant 2-aminotetralin and 3-aminochroman derivatives. acs.org
The goal is to create a diverse set of analogs with variations in properties like stereochemistry, hydrophobicity, and electronic character to thoroughly probe the SAR. acs.orgnumberanalytics.com For example, libraries can be designed to include different stereoisomers, as the stereochemistry at positions like C3 of the chroman moiety can be crucial for biological activity. acs.org
Table 1: Key Principles in the Design and Synthesis of Aminochroman Libraries
| Principle | Description |
| Lead Compound Identification | Starting with a known active molecule, such as the 3-aminochroman scaffold. researchgate.net |
| Systematic Modification | Introducing single, controlled changes to the lead structure to assess the impact of each modification. drugdesign.org |
| Combinatorial Synthesis | Utilizing high-throughput synthetic methods to generate a large and diverse library of analogs efficiently. nih.gov |
| Stereochemical Control | Synthesizing specific stereoisomers to investigate the role of chirality in biological activity. acs.org |
| Computational Design | Employing in silico methods to design virtual libraries and prioritize compounds for synthesis. nih.gov |
| Diversity-Oriented Synthesis | Creating a wide range of structural variations to explore a broad chemical space. |
Methodologies for Investigating Ligand-Biological Target Interactions (focus on in vitro mechanistic studies)
In vitro mechanistic studies are essential for understanding how aminochroman derivatives interact with their biological targets at a molecular level. These studies provide crucial data for establishing SAR.
Studies of Enzyme Inhibition Mechanisms
Enzyme inhibition assays are fundamental to understanding the mechanism of action for many bioactive compounds. wikipedia.org These studies determine whether a compound prevents an enzyme from carrying out its normal function and, if so, how. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed-type. wikipedia.orgmdpi.com
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. wikipedia.org This reduces the catalytic activity of the enzyme without affecting substrate binding. wikipedia.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. wikipedia.orgmdpi.com
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. wikipedia.org
The mechanism of inhibition is typically determined using kinetic studies, such as generating Lineweaver-Burk plots. mdpi.com These plots graphically represent the Michaelis-Menten equation and help to distinguish between the different inhibition mechanisms. mdpi.com For example, studies on coumarin-based compounds, which share a benzopyran core with chromans, have utilized these methods to identify competitive, non-competitive, and uncompetitive inhibitors of tyrosinase. mdpi.com
Table 2: Common Enzyme Inhibition Mechanisms
| Inhibition Type | Description of Inhibitor Binding |
| Competitive | Binds to the enzyme's active site, preventing substrate binding. wikipedia.org |
| Non-competitive | Binds to an allosteric site, with equal affinity for the free enzyme and the enzyme-substrate complex. wikipedia.org |
| Uncompetitive | Binds only to the enzyme-substrate complex. wikipedia.orgmdpi.com |
| Mixed | Binds to both the free enzyme and the enzyme-substrate complex with different affinities. wikipedia.org |
Receptor Binding Affinity Investigations
Receptor binding assays are used to measure the affinity of a ligand (in this case, an aminochroman derivative) for its receptor. open.edu This is a critical parameter in SAR studies as it quantifies the strength of the interaction between the compound and its target. High affinity is often a prerequisite for potent biological activity. frontiersin.org
The affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). wikipedia.orgopen.edu A lower Kd or Ki value indicates a higher binding affinity. These values are determined through competition binding assays, where the test compound's ability to displace a radiolabeled ligand with known affinity for the receptor is measured. upenn.edu
For example, various 3-aminochroman derivatives have been evaluated for their binding affinity to serotonin (B10506) (5-HT) receptors, specifically the 5-HT1A subtype, and the serotonin transporter (SERT). researchgate.netacs.org These studies have shown that specific structural features, such as substitutions on the basic nitrogen and the stereochemistry at the 3-position of the chroman ring, significantly influence binding affinity. acs.org For instance, some aminochroman-5-carboxamide core compounds have shown a preference for binding to the rat serotonin transporter over the human ortholog. plos.org
Analysis of Molecular Recognition and Interaction Sites
Understanding how a ligand recognizes and binds to its target at the atomic level is crucial for rational drug design. nih.gov This involves identifying the specific amino acid residues in the target protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). researchgate.net
Computational methods like molecular docking are widely used to predict the binding mode of a ligand within the active site of its target protein. mdpi.comnih.gov These models can provide valuable insights into the key interactions that stabilize the ligand-receptor complex. For instance, docking studies can help to rationalize the observed SAR by showing how different functional groups on the aminochroman scaffold interact with the target. nih.gov
Experimental techniques such as X-ray crystallography of the ligand-protein complex provide the most definitive information about the binding mode. However, these are not always feasible. In the absence of crystal structures, site-directed mutagenesis studies can be employed. By mutating specific amino acid residues in the binding site and measuring the effect on ligand binding affinity, the importance of those residues for the interaction can be determined. researchgate.net The combination of computational modeling and experimental validation provides a powerful approach for elucidating molecular recognition and interaction sites. researchgate.netnih.gov
Systematic Derivatization and Structural Modification Strategies for SAR Elucidation
Systematic derivatization is the cornerstone of SAR studies, involving the methodical synthesis and evaluation of a series of related compounds to understand how specific structural changes affect biological activity. drugdesign.orgwikipedia.org The goal is to identify the pharmacophore—the essential structural features required for activity—and to optimize the lead compound's properties. scirp.org
Key strategies for the structural modification of the aminochroman scaffold include:
Modification of the Amino Group: The amino group is a common site for modification. This can involve alkylation, acylation, or incorporation into a heterocyclic ring. researchgate.net For example, in a series of 3-aminochroman derivatives, substituting the basic nitrogen with a cyclobutyl group was found to be important for antagonism at the 5-HT1A receptor. acs.org
Varying the Linker: In compounds where the aminochroman scaffold is linked to another pharmacophoric element, the length and nature of the linker can be systematically varied. researchgate.netacs.org Studies have explored different alkyl chain lengths connecting the aminochroman moiety to other groups. researchgate.net
Substitution on the Chroman Ring: Introducing substituents at various positions on the benzopyran ring system can significantly impact activity. Halogenation (e.g., with fluorine or chlorine) or the addition of cyano or carbamoyl (B1232498) groups have been investigated to modulate electronic properties and binding interactions. acs.orgfrontiersin.org
Stereochemical Modifications: As many biological targets are chiral, the stereochemistry of the aminochroman scaffold is often critical. Synthesizing and testing individual enantiomers or diastereomers is a crucial part of SAR elucidation. researchgate.netacs.org For some 3-aminochroman derivatives, the dextrorotatory enantiomers showed better affinity and selectivity for 5-HT1A receptors. researchgate.net
Scaffold Hopping: In some cases, the entire chroman scaffold may be replaced with a different, but structurally related, core to explore new chemical space and potentially improve properties. numberanalytics.com
The results of these systematic modifications are then compiled and analyzed to build a comprehensive SAR model, which guides the design of new, more potent, and selective compounds. drugdesign.org
Computational Approaches to SAR Modeling (e.g., QSAR, Molecular Overlays)
Computational methods are indispensable tools in modern drug discovery for analyzing and predicting SAR. numberanalytics.com These approaches can rationalize experimental findings and guide the design of new compounds with improved activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfrontiersin.org A QSAR model is an equation that relates numerical descriptors of the molecules (representing physicochemical properties like hydrophobicity, electronics, and sterics) to their observed activity. frontiersin.org
The process of developing a QSAR model involves:
Data Set Preparation: Assembling a set of compounds with known biological activities. creative-proteomics.com
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound. frontiersin.org
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to build a predictive model. frontiersin.org
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. frontiersin.org
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. numberanalytics.comnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explain the SAR of antibacterial compounds and guide the design of new derivatives. nih.gov
Molecular Overlays: This technique involves superimposing a set of active molecules to identify common structural features and their spatial arrangement, which is presumed to be the pharmacophore. nih.gov By aligning the structures based on common substructures or pharmacophoric points, one can visualize the three-dimensional requirements for binding to the target. This information is invaluable for designing new molecules that fit the pharmacophore model. Molecular docking studies often use this principle to align and score potential ligands within a receptor's binding site. nih.govmdpi.com
These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding and exploiting the structure-activity relationships of aminochroman scaffolds in biological research. nih.govroutledge.com
Role of 2 Methyl Aminochroman As a Privileged Scaffold in Chemical Synthesis
Building Block for the Synthesis of Complex Heterocyclic Systems
The 2-methyl aminochroman scaffold possesses key reactive sites that make it a valuable building block for the synthesis of more complex, fused heterocyclic systems. rsc.orgnih.gov The secondary amine and the electron-rich aromatic ring are prime locations for further chemical transformations. nih.gov
One of the most powerful methods for constructing fused nitrogen-containing heterocycles is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgname-reaction.comnrochemistry.com The this compound can be considered a constrained β-arylethylamine. Its reaction with various carbonyl compounds could theoretically lead to the formation of novel polycyclic systems. The reaction proceeds through the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring to form a new six-membered ring. nrochemistry.com The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of numerous complex alkaloids and in the generation of compound libraries. nih.govmdpi.com
Furthermore, the amino group of the scaffold can undergo various cyclocondensation reactions. These reactions are fundamental in heterocyclic chemistry for building rings by reacting a nucleophilic heteroatom with an electrophilic carbon center. nih.gov By choosing appropriate reaction partners containing two electrophilic sites, the this compound core could be elaborated into a variety of fused heterocyclic structures, expanding its utility in synthetic chemistry. The development of such synthetic routes allows for the creation of novel molecular architectures that are not easily accessible by other means. nih.govrsc.org
Scaffold for Chemical Probe Development in Mechanistic Biology Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the investigation of its function in a cellular or organismal context. mskcc.orgmdpi.com The this compound scaffold has proven to be a valuable starting point for the development of such probes, particularly for studying mechanistic biology related to oxidative stress and cancer. nih.govnih.govmdpi.comfrontiersin.orgscielo.org.mx
A prominent example is the compound U83836E , a derivative of 2-methylaminochroman. This compound was initially identified as a potent inhibitor of lipid peroxidation and a free radical scavenger, making it a useful tool for studying the pathological consequences of oxidative stress in conditions like diabetic neuropathy. uliege.benih.gov In these studies, U83836E helped to elucidate the role of oxidative damage by showing that its administration could reduce lipid peroxidation products and increase the activity of antioxidant enzymes. uliege.be
More recently, the this compound scaffold of U83836E was identified as a key pharmacophore for inhibiting γ-glutamylcyclotransferase (GGCT), an enzyme overexpressed in many cancers. nih.govresearchgate.net The discovery was made during a high-throughput screening that utilized a fluorochrome-conjugated GGCT-specific probe. nih.govresearchgate.net This finding establishes U83836E not just as an antioxidant, but as a chemical probe for investigating the role of GGCT in cancer biology. nih.gov Studies using U83836E have helped to confirm that inhibition of GGCT can suppress tumor growth, validating the enzyme as a therapeutic target. nih.govnih.govresearchgate.netresearchgate.net
The development of probes from a privileged scaffold like this compound follows a modular design. mdpi.com The core scaffold provides the essential binding features, while modifications at other positions can be used to attach reporter groups (like fluorophores or biotin) or to fine-tune selectivity and cell permeability, creating a toolbox for detailed biological investigation. mskcc.orgmdpi.com
| Derivative | Target/Process Investigated | Key Research Finding | Citations |
| U83836E | Lipid Peroxidation / Oxidative Stress | Reduces malondialdehyde (MDA) levels and increases antioxidant enzyme activity in models of diabetic neuropathy. | uliege.be |
| U83836E | γ-Glutamylcyclotransferase (GGCT) | Identified as a specific GGCT inhibitor through a fluorescent probe-based screen. | nih.govresearchgate.net |
| U83836E | Cancer Cell Proliferation | Suppresses tumor growth in a xenograft model of human breast cancer by inhibiting GGCT. | nih.govnih.gov |
Contribution to the Expansion of Diverse Chemical Space
Chemical space encompasses all possible molecules that could theoretically exist. cam.ac.uk A key goal in drug discovery is to explore this vast space by synthesizing diverse collections of compounds to find novel bioactive agents. uliege.benih.gov Diversity-Oriented Synthesis (DOS) is a strategy used to efficiently generate libraries of structurally diverse molecules, often starting from a common "privileged scaffold". cam.ac.uk
The this compound framework is considered a privileged scaffold because its core structure is found in numerous biologically active compounds. researchgate.netresearchgate.net By using this scaffold as a starting point, chemists can generate large libraries of related molecules through combinatorial synthesis, where different chemical building blocks are systematically attached to the core structure. rsc.orgnih.govenamine.net This approach allows for the rapid expansion of a focused region of chemical space, increasing the probability of discovering compounds with desired biological activities. nih.govnih.gov
While large-scale library synthesis based specifically on this compound is not extensively documented, studies on closely related scaffolds demonstrate the principle. For instance, a small library of gem-dimethylchroman-4-amine compounds was synthesized via reductive amination of the corresponding chromanone precursor to explore inhibitors of butyrylcholinesterase. researchgate.net This work illustrates how the amino group on the chroman ring can be readily derivatized to create a diverse set of analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov
The potential for expanding chemical diversity from the this compound scaffold is significant. The secondary amine can be acylated, alkylated, or used in reductive aminations, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of a wide array of functional groups at multiple positions. This multi-directional derivatization from a single, proven scaffold is a hallmark of its contribution to expanding the medicinally relevant chemical space. nih.gov
| Scaffold Type | Synthetic Strategy | Diversity Elements | Application/Goal | Citations |
| gem-Dimethylchroman-4-amine | Reductive Amination | Various amines introduced at the C4 position. | Generation of a small library to discover selective butyrylcholinesterase inhibitors. | researchgate.net |
| General Aminodiol Scaffolds | Solid-Phase Combinatorial Synthesis | Derivatization of amine with carboxylic acids, sulfonyl chlorides, etc.; Derivatization of hydroxyl group. | Creation of a library with ~17,000 members for broad screening. | nih.gov |
| Benzodiazepine / Pyrazolopyrimidine | DNA-Encoded Library Synthesis | Coupling of carboxylic acids and azides to the core scaffold. | Generation of libraries based on known privileged scaffolds to explore novel bioactive chemical space. | rsc.org |
Emerging Applications in Materials Science and Catalysis Research
The unique structural and electronic properties of the this compound scaffold suggest its potential for use in emerging applications beyond medicinal chemistry, specifically in materials science and catalysis.
In materials science, the incorporation of rigid heterocyclic moieties into polymer backbones is a known strategy for modifying the physical and functional properties of materials. acs.orgresearchgate.netethz.ch The chroman unit, being a rigid bicyclic system, could be integrated into polymers to enhance thermal stability or introduce specific optical or electronic functions. uni-halle.de The amino group on the this compound scaffold provides a convenient handle for polymerization or for grafting the unit onto existing polymer chains. acs.org While direct examples of polymers containing this compound are not yet prevalent, the principles of using functional building blocks to create novel materials are well-established, suggesting a potential future for chroman-based polymers in areas like functional coatings or advanced composites. nih.gov
In the field of catalysis, the development of new ligands to coordinate with transition metals is crucial for discovering novel reactivity. rsc.orgnih.govrsc.orgmdpi.com The this compound scaffold contains both nitrogen and oxygen atoms that can act as chelation sites for metal ions. The formation of transition metal complexes with such amino-heterocyclic ligands could lead to catalysts with unique steric and electronic environments. rsc.org These novel catalysts could exhibit enhanced activity or selectivity in a variety of organic transformations, such as hydrogenations or cross-coupling reactions. Although the application of this compound itself as a ligand is a nascent concept, the broader field of using amino acids and other bio-inspired molecules in catalysis is an active area of research, highlighting the potential for this scaffold to contribute to the development of next-generation catalysts. nih.gov
Future Directions and Emerging Research Avenues in 2 Methyl Aminochroman Chemistry
Development of Novel and Sustainable Synthetic Routes for Scalable Production
A primary focus for the future of 2-methylaminochroman chemistry lies in creating synthetic methods that are not only innovative but also sustainable and suitable for large-scale production. chemistryjournals.net The goal is to move past traditional synthesis, which often involves hazardous materials and significant waste, towards greener and more efficient processes. chemistryjournals.netepa.gov A key challenge is the asymmetric synthesis of specific enantiomers of 2-methylaminochromans, as the three-dimensional structure is often critical for its function. chemrxiv.org
Future synthetic strategies are expected to incorporate:
Green Chemistry: This approach emphasizes waste prevention, the use of renewable starting materials, and the avoidance of toxic solvents and reagents to reduce environmental impact. chemistryjournals.netresearchgate.net
Catalysis: The development of novel catalysts, including those based on transition metals or organic molecules (organocatalysts), can lead to highly selective reactions, producing the desired stereoisomer in high yield. chemrxiv.org
Biocatalysis: Utilizing enzymes as catalysts offers the benefits of high selectivity and mild reaction conditions, aligning well with green chemistry principles. epa.gov
Flow Chemistry: Continuous flow reactors offer a safer, more efficient, and highly controllable environment for chemical reactions, which is particularly advantageous for scaling up production. chemistryjournals.net Recent advancements in electrosynthesis, for example, demonstrate a scalable and sustainable route for related heterocyclic compounds. rsc.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve energy efficiency compared to conventional heating methods. chemistryjournals.netresearchgate.net
Table 1: Comparison of Future Synthetic Approaches for 2-Methylaminochroman
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Green Chemistry Principles | Reduced environmental footprint, enhanced safety, potential cost savings. chemistryjournals.netresearchgate.net | Requires innovation in new, effective green reagents and solvents. chemistryjournals.net |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, potential for high yields. chemrxiv.org | Catalyst cost, stability, and the need for careful optimization. chemrxiv.org |
| Biocatalysis | High selectivity, use of mild conditions, environmentally friendly. epa.gov | Enzyme stability, substrate scope limitations, and availability. epa.gov |
| Flow Chemistry | Superior process control, enhanced safety, and scalability. chemistryjournals.net | High initial investment costs and potential for reactor fouling. chemistryjournals.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and energy efficiency. researchgate.netrasayanjournal.co.in | Scalability can be an issue for some microwave reactor designs. |
Advanced Mechanistic Insights via Combined Experimental and Computational Approaches
A profound understanding of the reaction mechanisms governing the synthesis and reactivity of 2-methylaminochromans is essential for rational chemical design. Combining experimental data with high-level computational modeling provides a powerful synergistic tool to elucidate complex reaction pathways. aimspress.com
Future research is likely to involve:
Computational Modeling: Techniques like Density Functional Theory (DFT) are crucial for mapping potential energy surfaces and understanding the electronic structures of reactants, intermediates, and transition states. researchgate.netmdpi.com This can help predict reaction outcomes and selectivity. acs.org
Kinetic Studies: Experimental analysis of reaction rates provides quantitative data to help identify rate-determining steps and understand the influence of different reaction parameters. aimspress.com
Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR and mass spectrometry allows for the direct observation of transient species, providing concrete evidence for proposed mechanisms.
This integrated approach has proven essential for challenging systems, such as elucidating the concerted versus stepwise pathways in the formation of chroman rings. researchgate.net
High-Throughput Synthesis and Screening Methodologies for Chemical Diversity
To fully explore the potential of the 2-methylaminochroman scaffold, researchers must be able to create and test large numbers of derivatives efficiently. High-throughput synthesis (HTS) and screening are key technologies that accelerate the discovery process by automating the testing of vast compound libraries against biological targets. bmglabtech.comnih.gov
Future advancements in this area will likely include:
Automated and Parallel Synthesis: The use of robotics and automated platforms allows for the simultaneous synthesis of many distinct compounds, rapidly building diverse chemical libraries. fortunejournals.com This approach can increase sample production by several orders of magnitude. mdpi.com
Library Design and Curation: The success of a screening campaign depends heavily on the quality and diversity of the compound library. nih.govevotec.com Libraries are continuously curated to expand chemical diversity, remove problematic compounds, and ensure high quality. evotec.comcriver.com
Miniaturization: Performing synthesis and screening in microplate formats reduces the consumption of reagents and materials, lowering costs and waste. nih.gov
Advanced Screening Assays: Developing novel, sensitive, and robust assays is crucial for evaluating the properties of newly synthesized compounds. nih.gov This includes fluorescence-based assays that can rapidly determine enantiomeric excess, a critical parameter for chiral molecules. nih.gov
Exploration of Underexplored Reactivity Patterns and Derivatization Pathways
While foundational knowledge of 2-methylaminochroman reactivity exists, many potential chemical transformations remain unexplored. Future work will aim to leverage the latent reactivity of the molecule to create novel derivatives with unique functionalities.
Key areas for future exploration include:
C-H Activation: This powerful strategy involves the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical way to introduce new substituents onto the chroman's aromatic ring without the need for pre-functionalization. numberanalytics.comacs.org Transition-metal catalysis, particularly with cobalt and palladium, has shown great promise for the C-H functionalization of various heterocycles. rsc.orgspringerprofessional.de Mechanochemical methods are also emerging as a sustainable, solvent-free alternative for C-H activation. nih.gov
Late-Stage Functionalization: This involves modifying a complex molecule containing the 2-methylaminochroman core in the final steps of a synthetic sequence. This allows for the rapid generation of a diverse set of analogs from a common advanced intermediate.
Ring System Modifications: Investigating reactions that open or expand the chroman ring could lead to entirely new classes of heterocyclic compounds with different three-dimensional shapes and properties.
Amino Group Derivatization: The secondary amine of the 2-methylamino group is a key site for modification. Exploring a wider range of reactions, such as acylations, alkylations, and couplings, can fine-tune the molecule's properties.
Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new 2-methylaminochroman derivatives. nih.govnih.gov These technologies can analyze vast datasets of chemical information to identify complex structure-activity relationships and guide the design of molecules with specific, desired properties. nih.govoup.com
Future applications in this domain are expected to encompass:
Predictive Modeling: AI can be trained on existing data to create models that predict the physicochemical or biological properties of novel, unsynthesized compounds, thereby prioritizing which molecules to synthesize. nih.gov
De Novo Design: Generative models, a type of AI, can design entirely new molecules from scratch that are optimized for a specific target or property profile. nih.govchemrxiv.org These methods, which can combine recurrent neural networks (RNNs) or generative adversarial networks (GANs) with reinforcement learning, can explore vast chemical spaces to generate novel and diverse molecular structures. nih.govneurips.ccchemrxiv.org
Synthesis Pathway Optimization: AI tools can perform retrosynthetic analysis, proposing the most efficient and sustainable chemical routes to a target molecule, potentially reducing costs and development timelines. preprints.org
Autonomous Discovery: The ultimate goal is to create a closed-loop system where AI autonomously designs molecules, predicts their properties, plans their synthesis, and analyzes experimental results to refine its next set of designs, drastically accelerating the discovery cycle. mdpi.comarxiv.org
Table 2: Potential Impact of Future Research Directions
| Research Direction | Potential Impact |
| Novel and Sustainable Synthetic Routes | Enables more efficient, cost-effective, and environmentally responsible production of 2-methylaminochromans and their derivatives. chemistryjournals.netepa.gov |
| Advanced Mechanistic Insights | Facilitates the rational design of more selective and efficient synthetic methods, leading to higher yields and purities. aimspress.com |
| High-Throughput Synthesis and Screening | Dramatically accelerates the discovery of new 2-methylaminochroman derivatives with valuable properties by exploring vast chemical diversity. bmglabtech.comfortunejournals.com |
| Underexplored Reactivity Patterns | Expands the accessible chemical space, leading to the creation of novel molecular architectures and functionalities. numberanalytics.com |
| Integration with AI and Machine Learning | Radically accelerates the molecular design-synthesize-test cycle, enabling more rapid and cost-effective optimization of novel molecules. nih.govarxiv.org |
Q & A
Q. What are the established synthetic routes for 2-methyl aminochroman, and how are intermediates characterized?
The synthesis typically involves cyclization of substituted phenethylamine derivatives under acidic or basic conditions. For example, a common method employs reductive amination of 2-methylchromone with ammonia or methylamine, followed by purification via column chromatography. Key intermediates (e.g., Schiff bases) should be characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm, using a C18 reverse-phase column and acetonitrile/water mobile phase .
Q. What spectroscopic and chromatographic methods are recommended for confirming this compound’s identity and purity?
- Spectroscopy : -NMR (to verify aromatic protons and methyl groups), FT-IR (to confirm amine and chroman ring functional groups), and UV-Vis (for π→π* transitions in the chroman system).
- Chromatography : HPLC with diode-array detection (DAD) for purity analysis; GC-MS for volatile derivatives (e.g., silylated compounds). Retention indices and mass fragmentation patterns should match reference standards .
Q. How should researchers handle contradictions in reported pharmacological activity (e.g., receptor affinity vs. functional assays)?
Discrepancies may arise from assay conditions (e.g., cell type, receptor isoform). To resolve this:
- Perform dose-response curves in parallel assays (e.g., radioligand binding vs. cAMP inhibition).
- Use orthogonal methods (e.g., calcium flux assays for GPCR activity) and validate with positive/negative controls.
- Apply statistical rigor: Report IC/EC values with 95% confidence intervals and use ANOVA for cross-assay comparisons .
Advanced Research Questions
Q. What experimental design strategies optimize this compound’s synthetic yield while minimizing byproducts?
Use factorial design (e.g., Box-Behnken) to evaluate critical parameters: temperature, solvent polarity, and catalyst loading. For instance, a 3 factorial design can identify optimal conditions (e.g., 80°C, ethanol/water [70:30], 5 mol% Pd/C). Monitor reaction progress via TLC or in-situ FT-IR. Post-reaction, employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for purification. Yield improvements >15% have been reported using such approaches .
Q. How can researchers address discrepancies in metabolic stability data across species (e.g., human vs. rodent microsomes)?
- In vitro : Compare intrinsic clearance (Cl) using liver microsomes from multiple species. Include CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- In silico : Use QSAR models to predict species-specific metabolism (e.g., MetaSite software).
- In vivo : Conduct pharmacokinetic studies with deuterated analogs to track metabolite formation. Report results as mean ± SEM and adjust for protein binding differences .
Q. What strategies validate target engagement in complex biological systems (e.g., brain tissue)?
- Biophysical : Surface plasmon resonance (SPR) to measure binding kinetics (, ) in tissue homogenates.
- Imaging : Autoradiography with -labeled this compound in rodent brains.
- Functional : Knockout models or CRISPR-Cas9-mediated gene silencing to confirm receptor dependency. Data should be normalized to vehicle controls and analyzed using two-tailed t-tests .
Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/FPLC traces in supplementary materials .
- Statistical Reporting : Avoid stating "significant" without p-values; use mixed-effects models for heterogeneous data .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and declare IACUC approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
